Cas no 1289171-30-7 (4-Methoxy-2-methylnicotinaldehyde)

4-Methoxy-2-methylnicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Methoxy-2-methylnicotinaldehyde
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- インチ: 1S/C8H9NO2/c1-6-7(5-10)8(11-2)3-4-9-6/h3-5H,1-2H3
- InChIKey: STWHLAODDWPEGQ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CN=C(C)C=1C=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 39.2
4-Methoxy-2-methylnicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005299-500mg |
4-Methoxy-2-methylnicotinaldehyde |
1289171-30-7 | 95% | 500mg |
$1,853.50 | 2022-04-03 | |
Alichem | A029005299-250mg |
4-Methoxy-2-methylnicotinaldehyde |
1289171-30-7 | 95% | 250mg |
$1,068.20 | 2022-04-03 | |
Alichem | A029005299-1g |
4-Methoxy-2-methylnicotinaldehyde |
1289171-30-7 | 95% | 1g |
$2,779.20 | 2022-04-03 |
4-Methoxy-2-methylnicotinaldehyde 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
4-Methoxy-2-methylnicotinaldehydeに関する追加情報
Introduction to 4-Methoxy-2-methylnicotinaldehyde (CAS No. 1289171-30-7)
4-Methoxy-2-methylnicotinaldehyde, identified by its Chemical Abstracts Service (CAS) number 1289171-30-7, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative of nicotinic acid exhibits a unique structural motif characterized by the presence of both methoxy and methyl substituents on the pyridine ring, which imparts distinct chemical properties and reactivity patterns. The compound's molecular structure, featuring a benzene ring fused to a pyridine core with functional groups at specific positions, makes it a versatile intermediate in the synthesis of more complex molecules.
The 4-Methoxy-2-methylnicotinaldehyde molecule has been studied for its potential applications in the development of novel pharmaceutical agents. Its aldehyde functional group (-CHO) serves as a reactive site for various chemical transformations, including condensation reactions, oxidation processes, and the formation of Schiff bases. These transformations are crucial in medicinal chemistry for constructing heterocyclic scaffolds that are prevalent in biologically active compounds. The methoxy group (-OCH₃) at the fourth position and the methyl group (-CH₃) at the second position further influence the electronic properties and steric environment of the molecule, making it an interesting candidate for drug design.
Recent advancements in computational chemistry have enabled researchers to explore the pharmacophoric features of 4-Methoxy-2-methylnicotinaldehyde more effectively. Molecular docking studies have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, preliminary simulations suggest that it may bind to enzymes such as cytochrome P450 family members, which play a critical role in drug metabolism. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential as an antimicrobial or anti-inflammatory agent.
In vitro studies have begun to elucidate the biological activity of 4-Methoxy-2-methylnicotinaldehyde. Researchers have observed notable interactions with bacterial strains, indicating possible antibacterial properties. The compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes remains an area of active investigation. Furthermore, its interaction with human cell lines has been examined for cytotoxicity profiles, which is essential for assessing its suitability as a lead compound in drug development.
The synthesis of 4-Methoxy-2-methylnicotinaldehyde represents another area of interest within synthetic organic chemistry. Traditional methods involve multi-step reactions starting from readily available precursors such as 2-methylpyridine and methanol derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these synthetic routes, reducing byproduct formation and enhancing yield. Green chemistry principles have also been applied to develop more sustainable synthetic pathways, minimizing hazardous waste and energy consumption.
The role of 4-Methoxy-2-methylnicotinaldehyde as a building block in medicinal chemistry is further highlighted by its incorporation into more complex molecules. Researchers have synthesized derivatives of this compound by introducing additional functional groups or altering the substitution pattern on the pyridine ring. These derivatives often exhibit enhanced biological activity or improved pharmacokinetic properties compared to the parent compound. Such modifications underscore the importance of 4-Methoxy-2-methylnicotinaldehyde in generating novel therapeutic agents.
Future research directions for 4-Methoxy-2-methylnicotinaldehyde include exploring its role in drug repurposing efforts. By re-evaluating existing pharmacological data on related compounds, scientists may uncover new therapeutic applications for this molecule or its derivatives. Additionally, interdisciplinary approaches combining organic synthesis with computational modeling and high-throughput screening could accelerate the discovery process.
The industrial relevance of 4-Methoxy-2-methylnicotinaldehyde is also becoming apparent as pharmaceutical companies seek cost-effective intermediates for large-scale production. Its relatively simple structure allows for scalable synthesis under controlled conditions, making it economically viable for industrial applications. As demand for specialized chemical intermediates grows, compounds like 4-Methoxy-2-methylnicotinaldehyde are likely to play an increasingly important role in the pharmaceutical supply chain.
In conclusion, 4-Methoxy-2-methylnicotinaldehyde (CAS No. 1289171-30-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its reactivity and biological profile, make it a valuable asset in drug discovery programs. As research continues to uncover new applications and synthetic methodologies for this compound, its importance in medicinal chemistry is expected to grow further.
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